ethyl 4-{[(2E)-2-cyano-3-{4-[(naphthalen-2-ylsulfonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate
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Overview
Description
ETHYL 4-[((E)-2-CYANO-3-{4-[(2-NAPHTHYLSULFONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE: is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[((E)-2-CYANO-3-{4-[(2-NAPHTHYLSULFONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Propenoyl Intermediate: This step involves the reaction of 4-[(2-naphthylsulfonyl)oxy]benzaldehyde with malononitrile in the presence of a base to form the (E)-2-cyano-3-{4-[(2-naphthylsulfonyl)oxy]phenyl}-2-propenoic acid.
Amidation Reaction: The propenoic acid intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[((E)-2-CYANO-3-{4-[(2-NAPHTHYLSULFONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 4-[((E)-2-CYANO-3-{4-[(2-NAPHTHYLSULFONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 4-[((E)-2-CYANO-3-{4-[(2-NAPHTHYLSULFONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[((E)-2-CYANO-3-{4-[(2-NAPHTHYLSULFONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE: shares similarities with other compounds that have aromatic and aliphatic structures, such as:
Uniqueness
The uniqueness of ETHYL 4-[((E)-2-CYANO-3-{4-[(2-NAPHTHYLSULFONYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H22N2O6S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(4-naphthalen-2-ylsulfonyloxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C29H22N2O6S/c1-2-36-29(33)22-9-12-25(13-10-22)31-28(32)24(19-30)17-20-7-14-26(15-8-20)37-38(34,35)27-16-11-21-5-3-4-6-23(21)18-27/h3-18H,2H2,1H3,(H,31,32)/b24-17+ |
InChI Key |
GIEIPUBWNBDUDN-JJIBRWJFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C#N |
Origin of Product |
United States |
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